1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one
Description
Properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O/c1-13(2)11-16(28)25-7-9-26(10-8-25)18-17-19(22-12-21-18)27(24-23-17)15-5-3-14(20)4-6-15/h3-6,12-13H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBJUKMOCLGFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Scientific Research Applications
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The closest analog identified in the evidence is 1-{4-[3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one (ChemSpider ID: 920386-45-4). A comparative analysis is outlined below:
Structural and Functional Differences
*Predicted LogP values based on substituent contributions.
Key Implications of Structural Variations
Substituent Effects :
- The 4-chlorophenyl group in the target compound likely increases membrane permeability and metabolic stability compared to the 4-fluorophenyl analog due to higher lipophilicity and resistance to oxidative metabolism.
- Fluorine’s smaller atomic radius may improve solubility but reduce π-π stacking interactions in receptor binding compared to chlorine.
Side Chain Modifications :
- The 3-methylbutan-1-one chain in the target compound may favor interactions with hydrophobic binding pockets, whereas the 4-phenylbutan-1-one analog’s aromatic terminus could enhance selectivity for targets requiring planar interactions (e.g., kinases).
Synthetic Accessibility :
- The methyl group in the target compound simplifies synthesis compared to the phenyl-substituted analog, which requires additional steps for aromatic coupling.
Biological Activity
The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine moiety linked to a triazolo-pyrimidine structure, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have been shown to inhibit various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. A study highlighted that certain triazole-containing compounds demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of microtubule formation during mitosis .
Antimalarial Activity
Recent investigations into related compounds have identified them as inhibitors of plasmodial kinases, which are crucial for the survival of malaria parasites. For example, a derivative showed an EC50 value in the nanomolar range against Plasmodium falciparum, indicating strong antimalarial potential .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Kinase Inhibition : Many triazole derivatives act as kinase inhibitors, disrupting signaling pathways essential for cellular processes such as growth and metabolism.
- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, leading to strand breaks and ultimately cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazole derivatives:
- Study on Antimicrobial Properties : A series of triazole derivatives were synthesized and tested against various bacterial strains. Results demonstrated that modifications on the triazole ring significantly affected antimicrobial potency .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
